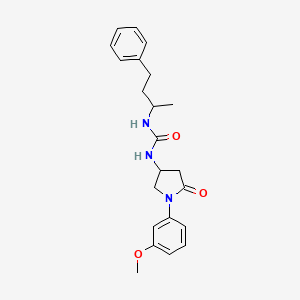
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of diaryl ureas is known for its anticancer properties, as seen in the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives . These compounds have been designed and synthesized to target cancer cell lines and have shown significant antiproliferative effects . Similarly, 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas have been reported as VEGFR-2 tyrosine kinase inhibitors, indicating the versatility of the diaryl urea scaffold in medicinal chemistry .
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the reaction of an aryl isocyanate with an aniline or a similar amine. For instance, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea was achieved through a carbonylation reaction followed by the addition of 4-methoxyaniline . This method produced a high yield of the final product, indicating the efficiency of the synthetic route . The synthesis of other diaryl ureas, as mentioned in the papers, involves computer-aided design to optimize the structure for biological activity .
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of two aryl groups attached to a urea moiety. The specific substituents on the aryl rings and the positioning of these groups can significantly influence the biological activity of the compounds. For example, the presence of a pyridin-2-ylmethoxy group and a chlorophenyl group has been shown to enhance antiproliferative activity . Similarly, the introduction of a thieno[3,2-b]pyridin-7-ylthio group has been associated with VEGFR-2 tyrosine kinase inhibition .
Chemical Reactions Analysis
Diaryl ureas can participate in various chemical reactions, primarily due to the reactivity of the urea moiety and the potential for further functionalization of the aryl rings. The urea group can form hydrogen bonds, which is crucial for the interaction with biological targets. The aryl rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aryl rings. Hydrophobic groups tend to increase lipophilicity, which can affect the compound's bioavailability and distribution within the body . The presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets . The specific physical and chemical properties of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea would need to be determined experimentally, as they are not provided in the papers.
Applications De Recherche Scientifique
Stereoselective Synthesis in Kinase Inhibition :Stereochemical determination and synthesis of active metabolites related to PI3 kinase inhibitors highlight the importance of specific urea derivatives in medicinal chemistry, particularly in targeting cancer pathways (Chen et al., 2010). The detailed synthesis route provides a basis for the development of potent kinase inhibitors, indicating the relevance of such compounds in therapeutic research.
Synthesis and Anticancer Activity :Research on the synthesis of urea derivatives and their evaluation for anticancer activities presents a promising avenue for the development of new therapeutic agents. For instance, certain unsymmetrical 1,3-disubstituted ureas have shown significant enzyme inhibition and anticancer effects, demonstrating the potential of these compounds in drug discovery (Mustafa et al., 2014). This suggests the potential utility of similar compounds in cancer research.
Neuropsychopharmacology and Eating Disorders :The role of orexin-1 receptor mechanisms in compulsive food consumption models indicates the importance of certain urea derivatives in understanding and potentially treating eating disorders (Piccoli et al., 2012). These findings could inform research into behavioral disorders and the development of targeted treatments.
Interactions with Oxoanions :Studies on the nature of urea-fluoride interactions, including incipient and definitive proton transfer, provide insights into the chemical properties and potential applications of urea derivatives in materials science and analytical chemistry (Boiocchi et al., 2004). This research underscores the versatility of urea compounds in various scientific domains.
Metabolism and Chemical Synthesis :Investigations into the chemical aspects of metabolism and the synthesis of chiral metabolites underscore the significance of urea derivatives in pharmacokinetics and drug development. For example, studies on the metabolic pathways and synthetic approaches to specific metabolites provide a foundation for understanding how such compounds can be optimized for therapeutic use (Shetty & Nelson, 1988).
Propriétés
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-phenylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16(11-12-17-7-4-3-5-8-17)23-22(27)24-18-13-21(26)25(15-18)19-9-6-10-20(14-19)28-2/h3-10,14,16,18H,11-13,15H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNMYSXCLPOWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

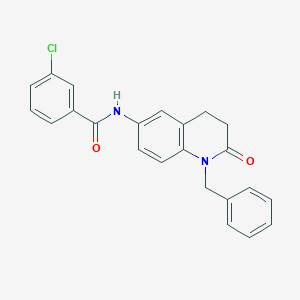

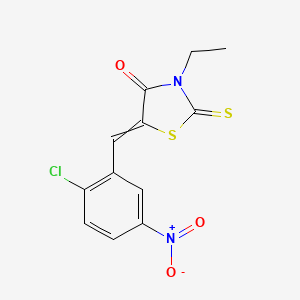
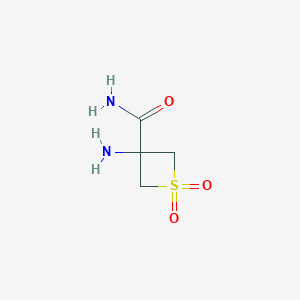
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2505500.png)
![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2505501.png)
![2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-9-one](/img/structure/B2505503.png)
![Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2505505.png)

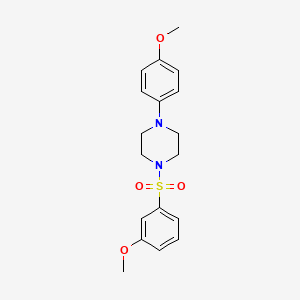
![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2505512.png)
![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate](/img/structure/B2505513.png)

![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B2505515.png)